molecular formula C6H16N2 B3263905 3-(Aminomethyl)pentan-3-amine CAS No. 3815-29-0

3-(Aminomethyl)pentan-3-amine

Cat. No.: B3263905
CAS No.: 3815-29-0
M. Wt: 116.2 g/mol
InChI Key: ZVZPXKGMHIJPET-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pentan-3-amine, also known as 2-ethyl-1,2-butanediamine, is an organic compound with the molecular formula C6H16N2 and a molecular weight of 116.21 g/mol . This compound is characterized by the presence of two amine groups attached to a pentane backbone, making it a diamine. It is commonly used in various chemical syntheses and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Aminomethyl)pentan-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 2-ethyl-1,2-butanedione with ammonia or primary amines in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a metal catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C and atmospheric pressure.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the catalytic hydrogenation of 2-ethyl-1,2-butanedione in the presence of ammonia, with the reaction being carried out at elevated temperatures and pressures to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)pentan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Aminomethyl)pentan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pentan-3-amine involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In biochemical assays, it acts as a nucleophile, participating in reactions that modify proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 3-(Aminomethyl)pentan-3-amine is unique due to its dual amine functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and enhances its reactivity in various chemical processes .

Properties

IUPAC Name

2-ethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-3-6(8,4-2)5-7/h3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZPXKGMHIJPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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